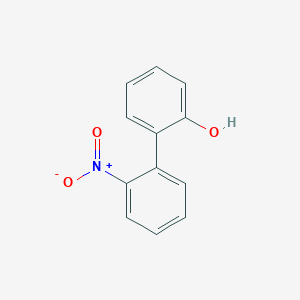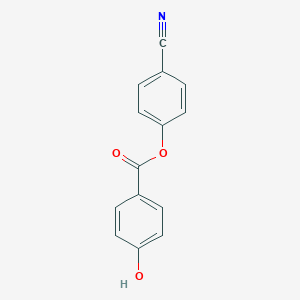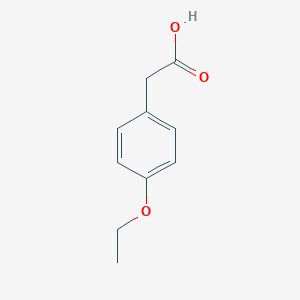
2-(2-Nitrophenyl)phenol
Descripción general
Descripción
2-(2-Nitrophenyl)phenol is a derivative of nitrophenol, which is a compound with the formula HOC6H4NO2 . Nitrophenols are more acidic than phenol itself and exist in three isomeric forms . The 2-nitrophenol, also known as o-nitrophenol, is a yellow solid .
Synthesis Analysis
The synthesis of phenols, including nitrophenols, can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of 2-(2-Nitrophenyl)phenol can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can be used to study the hydrogen atoms in the molecule .Chemical Reactions Analysis
Phenols, including nitrophenols, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The exact physical and chemical properties of 2-(2-Nitrophenyl)phenol were not found in the search results.Aplicaciones Científicas De Investigación
Environmental Remediation
2-(2-Nitrophenyl)phenol and its derivatives, such as nitrophenol, are significant in environmental science due to their presence as pollutants. Studies have focused on methods like ultrasonic destruction to reduce their concentrations in water, converting them to non-toxic forms suitable for natural decay processes (Kidak & Ince, 2006).
Photolysis and Chemical Transformations
The substance is involved in photolysis reactions. For instance, UV irradiation of phenol and nitrite in aqueous solutions leads to the formation of nitrophenols. The process is influenced by factors like dissolved oxygen and the addition of 2-propanol (Vione et al., 2001).
Electrochemical Behavior
The electrochemical properties of 2-(2-Nitrophenyl)phenol derivatives have been studied, particularly in relation to their metal complexes. These studies contribute to understanding their behavior in various chemical environments (Khandar & Masoumeh, 1999).
Solvatochromism Studies
Nitro-substituted phenolates derived from 2-(2-Nitrophenyl)phenol have been investigated for their solvatochromic properties. These studies are important in understanding how these compounds interact with different solvents, influencing their potential applications in chemical sensors (Nandi et al., 2012).
Spectroscopic Analysis
The electronic spectra of ortho-substituted phenols, including 2-nitrophenol, have been examined to understand the effects of substituents on solvatochromic behavior in different solvents. This research aids in the analysis of their electronic structure and interactions (Tetteh et al., 2018).
Crystallographic Studies
Crystallographic analysis of compounds related to 2-(2-Nitrophenyl)phenol has been conducted to understand their molecular structure and potential for forming intermolecular interactions, which is crucial in material science and pharmaceutical applications (Butcher et al., 2007).
Photolabile Ligand Research
2-(2-Nitrophenyl)phenol derivatives have been used in the synthesis of photolabile ligands. This research is significant in developing compounds that release active pharmaceutical ingredients upon exposure to specific light wavelengths (Walker et al., 1993).
Catalytic Activity Studies
Studies involving 2-(2-Nitrophenyl)phenol derivatives have focused on their use in catalysis, such as in dinuclear nickel(II) systems. These studies are crucial for understanding how these compounds can act as catalysts in various chemical reactions (Ren et al., 2011).
Safety And Hazards
Direcciones Futuras
Phenol derivatives, including 2-(2-Nitrophenyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have been found to have diverse biological activities and hold immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on developing innovative synthetic methods and exploring the biological activities of these compounds.
Propiedades
IUPAC Name |
2-(2-nitrophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKJEXNLVJBTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355973 | |
| Record name | 2-(2-nitrophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)phenol | |
CAS RN |
20281-21-4 | |
| Record name | 2-(2-nitrophenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)